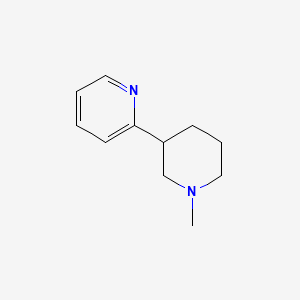

N-Methyl-3-(2-pyridyl)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

85237-62-3 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

2-(1-methylpiperidin-3-yl)pyridine |

InChI |

InChI=1S/C11H16N2/c1-13-8-4-5-10(9-13)11-6-2-3-7-12-11/h2-3,6-7,10H,4-5,8-9H2,1H3 |

InChI Key |

QSRDMJLZGFNRPM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Methyl 3 2 Pyridyl Piperidine

Strategies for N-Methyl-3-(2-pyridyl)piperidine Core Synthesis

The creation of the core this compound structure relies on several key synthetic approaches, including the alkylation of the piperidine (B6355638) nitrogen, cyclization reactions to form the piperidine ring, and the reduction of pyridine (B92270) precursors.

A common and direct method for the synthesis of N-alkylated piperidines involves the N-alkylation of a pre-existing piperidine ring. researchgate.net In the context of this compound, this would typically involve the reaction of 3-(2-pyridyl)piperidine with a methylating agent. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is often carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile (B52724) or DMF. researchgate.netechemi.com The base neutralizes the acid generated during the reaction, driving the equilibrium towards the N-methylated product. While effective, this method can sometimes lead to the formation of quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. researchgate.net

Reductive amination represents an alternative N-alkylation strategy. This involves reacting 3-(2-pyridyl)piperidine with formaldehyde (B43269) in the presence of a reducing agent, such as sodium borohydride (B1222165) or formic acid. This method offers a high-yielding and clean route to the desired N-methylated product.

The construction of the piperidine ring itself is a fundamental aspect of synthesizing this compound. Various cyclization strategies can be employed, often starting from acyclic precursors.

One approach involves intramolecular cyclization. For instance, a suitably functionalized open-chain amine can undergo ring closure to form the piperidine heterocycle. nih.govorganic-chemistry.org This can be achieved through reactions like intramolecular nucleophilic substitution or reductive amination of a precursor containing both an amine and a carbonyl group or a leaving group at appropriate positions.

Another powerful cyclization method is the aza-Prins-Ritter reaction, which can be utilized to synthesize piperidine derivatives through a tandem process. rsc.org This involves the acid-mediated cyclization of a homoallylic amine onto an alkyne, followed by trapping of the resulting carbocation with a nitrile. While not a direct route to this compound, this methodology highlights the diverse cyclization techniques available for constructing the piperidine core.

Furthermore, palladium-catalyzed aerobic oxidative cyclization of alkenes provides a modern approach to synthesizing six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org This method involves the intramolecular attack of an amine onto a palladium-activated alkene.

The catalytic hydrogenation of pyridine derivatives is a widely used and atom-economical method for the synthesis of piperidines. mdpi.comrsc.org This approach is particularly relevant for the synthesis of this compound, starting from a corresponding pyridine precursor. The reduction of the pyridine ring to a piperidine ring can be achieved using various catalysts and hydrogen sources.

Homogeneous catalysts, such as those based on rhodium and iridium, have shown high efficacy in the hydrogenation of pyridines under mild conditions. rsc.orgchemrxiv.org For example, rhodium oxide (Rh₂O₃) has been reported as a highly active catalyst for the reduction of a variety of unprotected pyridines. rsc.org Similarly, iridium(III) catalysts have been employed for the ionic hydrogenation of pyridines, offering a robust and selective method. chemrxiv.org

Heterogeneous catalysts, such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C), are also commonly used, often in conjunction with a hydrogen source like hydrogen gas or transfer hydrogenation reagents like ammonium formate. organic-chemistry.orgnih.gov Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has also been demonstrated as an energy-efficient method for pyridine reduction at ambient temperature and pressure. nih.gov

A key challenge in the hydrogenation of functionalized pyridines is achieving chemoselectivity, particularly when other reducible functional groups are present. rsc.org However, modern catalytic systems often exhibit high tolerance for various functional groups. mdpi.comchemrxiv.org

| Catalyst System | Hydrogen Source | Key Features |

| Rhodium Oxide (Rh₂O₃) | H₂ gas | Commercially available, active under mild conditions for unprotected pyridines. rsc.org |

| Iridium(III) Complex | Formic Acid | Robust and selective ionic hydrogenation, tolerant of many functional groups. chemrxiv.org |

| Rhodium on Carbon (Rh/C) | H₂ gas | Effective for hydrogenation in water under moderate pressure. organic-chemistry.org |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Simple procedure, mild conditions, avoids strong acids. organic-chemistry.org |

| Carbon-supported Rhodium | Electrocatalytic | High current efficiency at ambient temperature and pressure. nih.gov |

| HMPA-catalyzed | Trichlorosilane | Metal-free transfer hydrogenation, good for pyridines with ester or ketone groups. mdpi.com |

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The 3-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is often crucial for pharmacological applications.

The asymmetric synthesis of chiral piperidines can be achieved through several strategies that introduce stereochemistry in a controlled manner.

One approach is the use of chiral catalysts in hydrogenation reactions. Asymmetric hydrogenation of a suitable pyridine or tetrahydropyridine (B1245486) precursor using a chiral rhodium or iridium catalyst can lead to the formation of one enantiomer in excess. dicp.ac.cn For example, rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium (B92312) salts has been developed to produce chiral piperidines. dicp.ac.cn

Chemo-enzymatic methods offer another powerful route to enantiomerically enriched piperidines. nih.govacs.org These methods combine chemical synthesis with biocatalysis. For instance, a one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.govacs.org This approach has been successfully applied to the synthesis of various 3-substituted piperidines with high enantiomeric excess. nih.govacs.org

Another strategy involves the use of chiral auxiliaries. A chiral group can be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction, and then subsequently removed.

When a racemic mixture of this compound is synthesized, the individual enantiomers can be separated through chiral resolution.

Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers. whiterose.ac.uk This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution.

Crystallographic Methods: Classical resolution via diastereomeric salt formation is a common crystallographic method. google.comgoogleapis.com This involves reacting the racemic piperidine with a single enantiomer of a chiral resolving agent, such as a chiral acid like (+)-tartaric acid or (S)-(+)-camphorsulfonic acid. google.comgoogleapis.com This reaction forms a pair of diastereomeric salts which have different physical properties, including solubility. Fractional crystallization can then be used to separate the diastereomeric salts. After separation, the desired enantiomer of the piperidine can be recovered by treating the salt with a base. The absolute configuration of the separated enantiomers can often be determined by single-crystal X-ray analysis of the diastereomeric salt. whiterose.ac.uk

Design and Synthesis of this compound Derivatives

The development of derivatives from a core scaffold like this compound is a fundamental strategy in drug discovery. This process aims to enhance desired biological activities, improve pharmacokinetic properties, and reduce off-target effects. Methodologies for creating derivatives can be broadly categorized into structure-guided design and scaffold modification.

Structure-Guided Derivatization for Modulating Biological Activity

Structure-guided derivatization relies on understanding how the molecule interacts with its biological target. Although specific targets for this compound are not detailed in available literature, a general approach involves modifying key functional groups to probe and optimize these interactions.

The core structure of this compound offers several points for modification: the piperidine ring, the N-methyl group, and the pyridyl ring. Structure-activity relationship (SAR) studies on related N-methyl piperidine derivatives have shown that modifications at various positions can significantly influence biological activity. journalagent.com For instance, quaternization of the N-methyl piperidine with different phenacyl halides has been explored to evaluate analgesic properties. journalagent.com

In a hypothetical structure-guided approach for this compound derivatives, one might explore:

Substitution on the Pyridyl Ring: Adding electron-donating or electron-withdrawing groups to the pyridine ring can alter the electronic properties of the molecule, potentially affecting target binding affinity. journalagent.com For example, introducing substituents at positions 4', 5', or 6' of the pyridine ring could probe specific pockets within a receptor binding site.

Modification of the N-Methyl Group: The N-methyl group can be replaced with other alkyl or arylalkyl groups to explore steric and hydrophobic interactions. For some piperidine-based compounds, the N-substituent is crucial for activity. acs.org

Substitution on the Piperidine Ring: Introducing substituents on the carbon atoms of the piperidine ring can influence the molecule's conformation and introduce new interaction points. nih.gov

The following table outlines potential derivatization strategies based on general principles.

| Modification Site | Type of Modification | Rationale |

| Pyridyl Ring | Introduction of halogens (F, Cl, Br) | Modulate electronic properties and metabolic stability |

| Pyridyl Ring | Addition of alkyl or alkoxy groups | Explore hydrophobic interactions |

| N-Methyl Group | Replacement with larger alkyl groups (e.g., ethyl, propyl) | Investigate steric tolerance in the binding pocket |

| N-Methyl Group | Replacement with aralkyl groups (e.g., benzyl) | Introduce potential for pi-stacking interactions |

| Piperidine Ring | Introduction of hydroxyl or keto groups | Add hydrogen bonding capabilities |

Scaffold Modification and Analog Development Strategies

Scaffold modification, or scaffold hopping, is a more advanced strategy that involves replacing the core structure (scaffold) with a different one that maintains a similar three-dimensional arrangement of key functional groups. niper.gov.innih.gov This can lead to novel chemical entities with improved properties.

For the this compound scaffold, several modification strategies could be envisioned:

Ring Variation: The piperidine ring could be replaced with other saturated nitrogen-containing heterocycles like pyrrolidine (B122466) or azepane to alter ring strain and conformational flexibility.

Heteroatom Replacement in the Pyridyl Ring: The nitrogen atom in the pyridine ring could be moved to a different position (e.g., creating a 3-pyridyl or 4-pyridyl isomer) to change the vector and electronic nature of the hydrogen bond acceptor. acs.org Replacing the pyridine with other aromatic or heteroaromatic rings (e.g., phenyl, pyrimidine, thiazole) is a classic scaffold hopping approach to improve metabolic stability or explore different binding modes. nih.gov

Bridged Analogs: Introducing a bridge across the piperidine ring, creating a bicyclic system, can conformationally constrain the molecule. nih.gov This rigidification can lead to higher binding affinity by reducing the entropic penalty of binding.

The table below summarizes potential scaffold modification strategies.

| Modification Strategy | Resulting Scaffold | Potential Advantage |

| Ring Contraction | N-Methyl-3-(2-pyridyl)pyrrolidine | Altered conformation and size |

| Ring Expansion | N-Methyl-3-(2-pyridyl)azepane | Increased flexibility |

| Isomeric Rearrangement | N-Methyl-3-(3-pyridyl)piperidine | Different orientation of the pyridine nitrogen |

| Scaffold Hopping | N-Methyl-3-(phenyl)piperidine | Removal of the pyridine nitrogen, altering polarity |

| Scaffold Hopping | N-Methyl-3-(2-pyrimidinyl)piperidine | Introduction of a second nitrogen to modulate properties nih.gov |

These strategies are based on established principles in medicinal chemistry for lead optimization and the development of new chemical entities. niper.gov.innih.gov The synthesis of such derivatives would typically involve multi-step sequences starting from commercially available building blocks. acs.org For example, the synthesis of pyridylpiperidine analogs often starts with the corresponding substituted pyridines, which are then subjected to reactions like hydrogenation or nucleophilic substitution to build the piperidine ring. nih.gov

Molecular Pharmacology and Target Interaction Studies of N Methyl 3 2 Pyridyl Piperidine

Receptor Binding and Functional Activity Profiling

The interaction of piperidine-based compounds with nicotinic acetylcholine (B1216132) receptors (nAChRs) is a significant area of research, driven by the therapeutic potential of nAChR modulation. Neuronal nAChRs, which are ligand-gated ion channels, are implicated in various physiological and pathological processes, making them key drug targets. nih.gov The structural diversity of nAChRs, arising from different combinations of subunits (e.g., α4β2, α7, α3β4), presents a challenge for developing subtype-selective ligands. nih.govnih.gov The α4β2 subtype is the most prevalent in the brain and is associated with nicotine (B1678760) dependence. mdpi.com

The chemical structure, particularly the presence of a pyridine (B92270) ring and a basic nitrogen atom within a piperidine (B6355638) or similar scaffold, is crucial for binding to nAChRs. The nitrogen in the pyridine ring can act as a hydrogen bond acceptor with the backbone NH of receptor residues, a key interaction for nicotine binding. nih.gov Studies on various piperidine derivatives have been conducted using acetylcholine-binding protein (AChBP), a structural homolog of the nAChR ligand-binding domain, to elucidate these interactions. nih.gov

Research on piperidine derivatives has identified compounds with significant binding affinities for nAChRs. For instance, certain synthesized piperidine derivatives have shown higher binding affinity for AChBP compared to nicotine. nih.gov One such derivative, compound 14 (a piperidine derivative with aryl substitutions), displayed a Ki value of 105.6 nmol/L, which is about 7-fold higher than that of nicotine (Ki=777 nmol/L) in the same assay. nih.gov Further structural optimization based on molecular modeling led to the discovery of compound 15 , another piperidine derivative, with a very high affinity (Ki=2.8 nmol/L). nih.gov

The selectivity for different nAChR subtypes is a critical aspect of drug design. Positive allosteric modulators (PAMs) containing a piperidine moiety have been developed that show selectivity for specific nAChR isoforms. For example, CMPI , which contains a piperidin-4-yl group, is a PAM that preferentially potentiates the (α4)3(β2)2 nAChR isoform. researchgate.netnih.gov This selectivity is attributed to its binding at the α4:α4 subunit interface, a site not present in other major isoforms like (α4)2(β2)3. researchgate.netnih.gov

| Compound | Target | Ki (nmol/L) | Source |

| Nicotine | AChBP | 777.7 | nih.gov |

| Compound 14 | AChBP | 105.6 | nih.gov |

| Compound 15 | AChBP | 2.8 | nih.gov |

The piperidine moiety is a key structural feature in the design of ligands that can interact with multiple targets, a concept known as polypharmacology. nih.gov Specifically, piperidine derivatives have been identified as potent ligands for both the histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ1R). nih.govacs.org The H3R is a G protein-coupled receptor highly expressed in the central nervous system, while the σ1R is a unique ligand-regulated chaperone protein involved in various cellular signaling pathways. nih.govacs.org

Studies have shown that replacing a piperazine (B1678402) ring with a piperidine ring in certain chemical scaffolds can dramatically increase affinity for the σ1R while maintaining high affinity for the H3R, thus creating dual-target ligands. nih.govacs.org For example, comparing two closely related compounds, the piperazine-containing KSK67 has a σ1R affinity (Ki) of 1531 nM, whereas the piperidine-containing KSK68 has a much higher affinity with a Ki of 3.64 nM. acs.org Both compounds retain high affinity for the human H3R (Ki = 3.17 nM for KSK67 and 7.70 nM for KSK68). acs.org This highlights the piperidine moiety as a critical element for dual H3/σ1 receptor activity. acs.org

Many of these dual-acting compounds function as antagonists at both receptors. nih.govacs.org The unsubstituted piperidine ring appears to be most influential for high affinity at the human H3R. acs.org The protonation state of the piperidine nitrogen is a key determinant of binding, with the protonated form being crucial for interaction at these receptor sites. nih.govacs.org

| Compound | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) | Source |

| Compound 5 | 6.2 | 6.2 | 114 | acs.org |

| Compound 7 | 5.2 | 11.2 | 129 | acs.org |

| Compound 12 | 7.7 | 3.6 | 55.4 | acs.org |

| Compound 16 | >10000 | 7.6 | 27 | acs.org |

| KSK67 (piperazine) | 3.17 | 1531 | - | acs.org |

| KSK68 (piperidine) | 7.70 | 3.64 | - | acs.org |

N-Methyl-3-(2-pyridyl)piperidine and related structures interact with the G protein-coupled receptor (GPCR) family, most notably the histamine H3 receptor (H3R). nih.govacs.org GPCRs are a large family of transmembrane receptors that play a crucial role in signal transduction, responding to a wide variety of extracellular stimuli. nih.gov The H3R, as a GPCR, regulates neurotransmission in the central nervous system, and its modulation by antagonists or inverse agonists is a therapeutic strategy for several CNS disorders. nih.govnih.gov

The interaction of piperidine-based ligands with H3R is a clear example of GPCR modulation. acs.org Furthermore, the exploration of multitarget-directed ligands has revealed interactions with other GPCRs. For instance, studies on pyridylpiperazines, which are structurally related to pyridylpiperidines, have investigated their binding to dopamine (B1211576) receptors, another major class of GPCRs. These studies found that N-(2-pyridyl)piperazines tend to have a low affinity for the dopamine receptor, which can be a desirable characteristic to avoid off-target effects. nih.gov The development of positive allosteric modulator (PAM)-antagonists for GPCRs, such as the D3 dopamine receptor, represents an advanced strategy for modulating receptor signaling. acs.org

Ion Channel and Neurotransmitter Transporter Interactions

Voltage-gated ion channels are crucial for the generation and propagation of action potentials in excitable cells. nih.govmdpi.com The modulation of these channels by small molecules is a key strategy for therapeutic intervention in a variety of diseases. nih.gov The basic structure of these channels includes a pore-forming α-subunit, which is the primary target for many modulators. mdpi.comdiva-portal.org

Compounds containing a pyridine moiety can modulate the activity of several types of ion channels. For example, pyridine nucleotides are known to regulate voltage-gated potassium (Kv) channels and voltage-gated sodium (Nav) channels. nih.gov In Kv channels, the binding of pyridine nucleotides to the associated Kvβ subunit can control the inactivation of the channel. nih.gov

While direct studies on this compound's effect on specific voltage-gated ion channels are limited in the provided results, the broader class of piperidine-containing compounds has been investigated for such activities. For instance, various small molecules are known to modulate voltage-gated sodium channels, acting either as pore blockers or through allosteric regulation. nih.gov

This compound and related compounds have been studied for their interaction with neurotransmitter transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft. The position of the nitrogen atom on the pyridine ring of pyridylpiperazine and pyridylpiperidine analogs can significantly influence their binding affinity and selectivity for different receptors and transporters. nih.gov

For example, studies on pyridylpiperazine sigma ligands have shown that (2-pyridyl)piperazines tend to have a higher affinity for σ2 receptors, whereas (3-pyridyl) and (4-pyridyl) analogs often show a preference for σ1 receptors. nih.gov Some of these compounds exhibit low affinity for the dopamine transporter. nih.gov

The piperidine moiety itself is a common scaffold in molecules targeting neurotransmitter transporters. Piperine (B192125), a compound containing a piperidine ring, has been shown to modulate the activity of various drug transporters. nih.gov

Computational Chemistry and Structural Biology of N Methyl 3 2 Pyridyl Piperidine

Structure-Activity Relationship (SAR) and Structure-Based Drug Design (SBDD) Modeling

The exploration of N-Methyl-3-(2-pyridyl)piperidine and its analogs in drug discovery heavily relies on computational modeling to understand and predict their biological activity. Structure-Activity Relationship (SAR) studies, which correlate chemical structure with biological effect, are complemented by Structure-Based Drug Design (SBDD) when the three-dimensional structure of the biological target is known. For this compound, where multiple potential targets exist, a combination of ligand-based and structure-based computational methods is employed to build predictive models, rationalize activity, and guide the design of new, more potent, and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR model would be developed by calculating a range of molecular descriptors for each compound and correlating them with experimentally determined activity (e.g., binding affinity or functional potency at a specific receptor).

While specific QSAR studies on this compound are not extensively published, studies on related piperidine (B6355638) and pyridylpiperazine compounds targeting receptors like P2Y12 or histamine (B1213489) H1 provide a framework for the likely important descriptors. nih.govnih.gov These typically include:

Steric descriptors: Molecular weight, molar refractivity, and specific steric field values (e.g., from CoMFA) that describe the size and shape of the molecule and its substituents.

Electronic descriptors: Dipole moment, partial atomic charges, and electrostatic field values that quantify the electronic distribution and potential for polar interactions. The basicity (pKa) of the piperidine and pyridine (B92270) nitrogens is a critical electronic parameter.

Hydrophobic descriptors: The partition coefficient (logP) or distribution coefficient (logD) that measures the lipophilicity of the compound, influencing its ability to cross cell membranes and interact with hydrophobic pockets in a receptor.

A hypothetical QSAR analysis for a series of analogs might involve modifications at the pyridine ring (e.g., adding substituents) or altering the N-substituent on the piperidine ring. The resulting data could be compiled into a table to build a predictive model.

Table 1: Hypothetical Data for a QSAR Study of this compound Analogs This table is illustrative and does not represent real experimental data.

| Compound ID | Pyridine Substituent (R) | logP | Molar Refractivity | pKa (Piperidine N) | Biological Activity (IC₅₀, nM) |

| 1 | H | 2.1 | 55.8 | 8.8 | 150 |

| 2 | 4-Chloro | 2.8 | 60.9 | 8.5 | 95 |

| 3 | 4-Methoxy | 1.9 | 58.4 | 9.0 | 210 |

| 4 | 5-Fluoro | 2.3 | 55.7 | 8.4 | 110 |

From such a dataset, a QSAR equation could be derived, for instance: log(1/IC₅₀) = k₁*(logP) + k₂*(MR) + k₃*(pKa) + C. This model could then be used to predict the activity of new, unsynthesized analogs, prioritizing the synthesis of the most promising candidates.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. Based on the structural motifs of this compound—a protonatable tertiary amine (the N-methylpiperidine moiety) and a hydrogen bond accepting pyridine ring—it shares key features with ligands for several receptor families, notably nicotinic acetylcholine (B1216132) receptors (nAChRs). pnas.orgnih.gov

A common pharmacophore model for nAChR agonists includes:

A Cationic Center/Positive Ionizable (PI) feature: Provided by the N-methylpiperidine nitrogen, which is protonated at physiological pH. This feature typically engages in a cation-π interaction with an aromatic amino acid residue (like tryptophan) in the receptor binding pocket. pnas.org

A Hydrogen Bond Acceptor (HBA) feature: Provided by the nitrogen atom of the 2-pyridyl ring. This group is capable of forming a crucial hydrogen bond with a donor group on the receptor backbone. pnas.org

Hydrophobic (HY) features: Arising from the aliphatic piperidine ring and the aromatic pyridine ring.

These features are arranged in a specific spatial orientation, with a defined distance between the cationic center and the hydrogen bond acceptor being critical for high-affinity binding.

Ligand Efficiency (LE) is a metric used to evaluate the quality of a compound's binding affinity in relation to its size. It helps in identifying small, efficient fragments that can be optimized into larger, more potent drug candidates. taylorandfrancis.comwikipedia.org It is calculated by normalizing the binding energy by the number of non-hydrogen atoms (heavy atom count, HAC).

The formula is: LE = -ΔG / HAC = (RT * lnKᵢ) / HAC ≈ 1.4 * pKᵢ / HAC

A related and often more insightful metric is Lipophilic Ligand Efficiency (LLE) , which relates potency to lipophilicity: LLE = pKᵢ - logP . High LLE values (typically > 5) are desirable, as they indicate that a compound achieves high potency without excessive lipophilicity, which can lead to poor pharmacokinetic properties. nih.gov

Table 2: Hypothetical Ligand Efficiency Calculations for this compound and Analogs This table is illustrative and does not represent real experimental data.

| Compound | pKᵢ | logP | HAC | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| This compound | 7.5 | 2.1 | 13 | 0.81 | 5.4 |

| N-Ethyl-3-(2-pyridyl)piperidine | 7.3 | 2.5 | 14 | 0.73 | 4.8 |

| N-Methyl-3-(2-pyridyl)pyrrolidine | 7.1 | 1.8 | 12 | 0.83 | 5.3 |

In this hypothetical example, N-Methyl-3-(2-pyridyl)pyrrolidine shows a slightly better ligand efficiency than the parent piperidine compound, suggesting that the smaller pyrrolidine (B122466) scaffold might be a more efficient starting point for optimization.

In silico target prediction uses computational methods to identify potential biological targets for a given small molecule. Ligand-based approaches are particularly common, operating on the principle that structurally similar molecules tend have similar biological activities. nih.gov By screening the structure of this compound against large databases of compounds with known biological activities (e.g., ChEMBL), a spectrum of potential targets can be predicted.

The core structure of this compound is a known privileged scaffold present in ligands for various central nervous system (CNS) targets. The predicted activity spectrum would likely be dominated by receptors and enzymes that recognize a protonated amine in proximity to an aromatic system.

Table 3: Predicted Biological Targets and Activity Spectrum for this compound

| Predicted Target Class | Rationale / Structural Analogy | Key Interacting Moieties | Supporting Evidence |

| Nicotinic Acetylcholine Receptors (nAChRs) | Strong structural similarity to nicotine (B1678760) and other nAChR agonists like epibatidine. | Cationic piperidine N (cation-π interaction); Pyridine N (H-bond acceptor). | acs.org, pnas.org, nih.gov |

| Sigma Receptors (σ₁ and σ₂) | The piperidine moiety is a common feature in high-affinity sigma receptor ligands. | Protonated amine and hydrophobic regions are key pharmacophoric elements. | nih.gov, nih.gov |

| Histamine Receptors (e.g., H₃) | Many H₃ receptor antagonists feature a basic amine (like piperidine) connected to an aromatic system via a linker. | The protonated piperidine nitrogen serves as the primary recognition element. | nih.gov |

| Monoamine Transporters (DAT, SERT, NET) | The overall structure resembles some psychostimulants and reuptake inhibitors. | The protonated amine is crucial for binding within the transporter active site. | General pharmacophore for monoamine reuptake inhibitors. |

| Muscarinic Acetylcholine Receptors (mAChRs) | The tertiary amine and aromatic ring fit the general pharmacophore for some muscarinic antagonists. | The cationic head (piperidine N) interacts with a conserved aspartate residue. | General pharmacophore for muscarinic antagonists. |

This in silico analysis provides a valuable roadmap for initial experimental screening. It allows researchers to prioritize testing against the most probable targets, saving time and resources. Subsequent experimental validation is essential to confirm these computational predictions and to determine the precise pharmacological profile of this compound.

Preclinical Pharmacokinetics and in Vitro Metabolism of N Methyl 3 2 Pyridyl Piperidine Adme

In Vitro Absorption and Distribution Studies

Membrane Permeability Assays (e.g., MDCK-MDR1)

No specific data from Madin-Darby Canine Kidney (MDCK) cell-based permeability assays for N-Methyl-3-(2-pyridyl)piperidine were found. Such assays are crucial for predicting a compound's potential to cross biological barriers, including the blood-brain barrier. These studies typically determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The ratio of these coefficients (Efflux Ratio) indicates whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp/MDR1). nih.govresearchgate.net

For structurally related N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine derivatives, studies have noted the importance of ADME properties, including cell permeability, for their potential as therapeutic agents. nih.govresearchgate.net However, without specific experimental values for this compound, its permeability characteristics remain unconfirmed.

Plasma Protein Binding Characteristics

Specific measurements of the extent to which this compound binds to plasma proteins (e.g., albumin and alpha-1-acid glycoprotein) are not available in the reviewed literature. Plasma protein binding (PPB) is a critical parameter that influences the distribution and clearance of a compound, as generally only the unbound fraction is pharmacologically active. nih.gov

Studies on other pyridine-containing modulators have investigated the incorporation of the pyridine (B92270) moiety as a strategy to lower high plasma protein binding, which can enhance CNS exposure. nih.gov Research on other piperidine (B6355638) derivatives also highlights the importance of measuring PPB in multiple species to inform drug development. researchgate.net A typical data table for this section would require species-specific binding percentages.

Table 1: Illustrative Plasma Protein Binding Data (Hypothetical) No actual data is available for this compound. This table is for illustrative purposes only.

| Species | Plasma Protein Binding (%) |

|---|---|

| Human | Data not available |

| Mouse | Data not available |

| Rat | Data not available |

In Vitro Metabolic Stability and Metabolite Identification

Microsomal and Hepatocyte Stability Assays

There is no published data on the in vitro metabolic stability of this compound in liver microsomes or hepatocytes. These assays are used to determine a compound's intrinsic clearance (CLint) and predict its metabolic fate in the body. evotec.com The stability is often reported as the half-life (t½) or the percentage of the compound remaining after a specific incubation period. evotec.comnih.gov

Research on related piperazin-1-ylpyridazines has shown that the inclusion of a pyridine ring can create a metabolic "hotspot," potentially leading to lower metabolic stability. nih.gov Conversely, N-methylation on other chemical scaffolds has been shown to sometimes protect against metabolism. acs.org Without experimental data, the metabolic stability of this compound is unknown.

Table 2: Illustrative Metabolic Stability Data (Hypothetical) No actual data is available for this compound. This table is for illustrative purposes only.

| System | Parameter | Value |

|---|---|---|

| Human Liver Microsomes | t½ (min) | Data not available |

| Human Liver Microsomes | CLint (μL/min/mg) | Data not available |

| Rat Hepatocytes | t½ (min) | Data not available |

| Rat Hepatocytes | CLint (μL/min/10⁶ cells) | Data not available |

Cytochrome P450 (CYP) Isoform Inhibition and Induction Profiling

No studies detailing the inhibitory or inductive effects of this compound on major cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) were identified. This profiling is essential for predicting the potential for drug-drug interactions. nih.gov Inhibition is typically quantified by IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of a specific enzyme's activity. nih.gov

Metabolic Pathway Elucidation and Metabolite Characterization

The metabolic pathways for this compound have not been elucidated in the available literature. For many N-methylated piperidine compounds, N-dealkylation is a common metabolic route. nih.gov Additionally, oxidation of the piperidine or pyridine rings are plausible pathways. For instance, pyridine can be metabolized to form pyridinols or pyridones. Without metabolite identification studies, which typically involve incubating the compound with liver fractions and analyzing the products by mass spectrometry, the specific metabolites of this compound remain speculative.

Preclinical In Vivo Pharmacokinetics in Animal Models

Absorption, Distribution, Metabolism, and Excretion Parameters

No publicly available studies were identified that detail the absorption, distribution, metabolism, and excretion (ADME) parameters of this compound in any preclinical animal models. Consequently, data on its bioavailability, plasma protein binding, volume of distribution, metabolic pathways, and routes of elimination are currently unknown.

A data table for ADME parameters cannot be generated due to the absence of research findings.

Brain and Central Nervous System (CNS) Penetration Studies

There are no published studies investigating the ability of this compound to cross the blood-brain barrier and penetrate the central nervous system in preclinical models. Therefore, its potential as a CNS-active agent cannot be assessed based on available pharmacokinetic data.

A data table for CNS penetration cannot be generated due to the lack of specific research.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Systems

No literature could be found that describes the use of pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a relationship between the concentration of this compound and its pharmacological effects in any preclinical system. Such studies are crucial for understanding the dose-response relationship and for predicting efficacious dosing regimens, but have not been published for this specific compound.

A data table for PK/PD modeling parameters cannot be generated as no relevant studies are available.

Preclinical Pharmacological Efficacy and Disease Model Applications

Neuropharmacological Efficacy in Preclinical Animal Models

N-Methyl-3-(2-pyridyl)piperidine and its derivatives have been evaluated in various animal models to determine their potential therapeutic effects on the central nervous system.

The potential for this compound derivatives to enhance cognitive function and modulate memory has been an area of investigation. Cognitive enhancers are substances that may improve mental functions such as memory, creativity, and motivation. nih.gov In the context of neurodegenerative diseases like Alzheimer's, where cognitive decline is a primary symptom, agents that can improve cognition are of significant interest. nih.gov Preclinical studies often utilize models like the Morris water maze to assess learning and memory in animals. nih.gov For instance, research on related piperidine (B6355638) compounds has shown that they can attenuate deficits in cognitive functioning in animal models of neurodegeneration. nih.gov

Table 1: Preclinical Models for Cognitive and Memory Assessment

| Model | Assessed Function |

|---|---|

| Morris Water Maze | Spatial learning and memory |

| Rotarod Test | Motor coordination and balance |

| Object Recognition Test | Recognition memory |

The anxiolytic (anxiety-reducing) and antidepressant-like effects of piperidine derivatives have been explored in several preclinical studies. nih.govnih.govanadolu.edu.tr Animal models such as the elevated plus-maze, forced swim test, and tail suspension test are commonly used to screen for these activities. nih.govnih.govresearchgate.net

In the elevated plus-maze test , an increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect. nih.govmdpi.com Studies on related piperidine derivatives have demonstrated such effects. nih.gov The forced swim test and tail suspension test are used to assess antidepressant-like activity, where a reduction in the duration of immobility is considered a positive finding. nih.govresearchgate.netmdpi.com Research has shown that certain piperidine derivatives can reduce immobility time in these tests, suggesting potential antidepressant properties. anadolu.edu.trresearchgate.net The mechanisms underlying these effects are often investigated, with some studies suggesting involvement of the serotonergic and monoaminergic systems. nih.govanadolu.edu.trresearchgate.net

Table 2: Animal Models for Anxiety and Depression Research

| Model | Condition | Key Metric |

|---|---|---|

| Elevated Plus-Maze | Anxiety | Time in open arms |

| Forced Swim Test | Depression | Immobility time mdpi.com |

| Tail Suspension Test | Depression | Immobility time |

| Light/Dark Box Test | Anxiety | Time in light compartment |

Neuroprotection refers to the preservation of neuronal structure and function. In the context of neurodegenerative diseases such as Parkinson's and Alzheimer's, there is a progressive loss of neurons. nih.gov Preclinical research has investigated the potential of piperidine derivatives to exert neuroprotective effects in animal models of these conditions. nih.gov

One common model for Parkinson's disease involves the use of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which induces parkinsonian symptoms in animals by destroying dopaminergic neurons. nih.gov Studies on related compounds like piperine (B192125) have shown protective effects on these neurons, potentially through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.govnih.gov These studies often measure the number of surviving tyrosine hydroxylase-positive cells in the substantia nigra region of the brain as an indicator of neuroprotection. nih.gov In silico studies and in vitro assays have also been employed to identify piperidine derivatives with potential inhibitory activity against enzymes and protein aggregations implicated in neurodegeneration. nih.gov

Table 3: Models of Neurodegeneration for Assessing Neuroprotection

| Model | Disease Modeled | Mechanism of Action |

|---|---|---|

| MPTP-induced model | Parkinson's Disease | Induces loss of dopaminergic neurons nih.gov |

| 6-OHDA-induced model | Parkinson's Disease | Induces oxidative stress and neuronal death nih.gov |

| Scopolamine-induced amnesia | Alzheimer's Disease | Cholinergic dysfunction |

| Beta-amyloid infusion | Alzheimer's Disease | Models amyloid plaque pathology |

The potential analgesic (pain-relieving) properties of piperidine derivatives have been evaluated in various animal models of pain, including nociceptive and neuropathic pain. nih.govnih.govacs.org These models aim to replicate different types of pain experienced by humans, such as pain from inflammation or nerve injury. nih.gov

Commonly used models include the hot plate test and the tail-flick test for acute nociceptive pain, and models of inflammatory pain induced by substances like carrageenan or formalin. researchgate.net Neuropathic pain models often involve surgical nerve ligation. The effectiveness of a compound is typically assessed by measuring the animal's response to a painful stimulus, such as the latency to withdraw a paw from a heat source. researchgate.net Research on dual-target piperidine-based ligands has shown promising antinociceptive activity in such models. nih.govnih.govacs.org

Table 4: Animal Models for Pain and Nociception Studies

| Model Type | Specific Model | Pain Type |

|---|---|---|

| Acute Nociceptive | Hot Plate Test, Tail-Flick Test | Thermal |

| Inflammatory | Carrageenan-induced Paw Edema researchgate.net | Inflammatory |

| Neuropathic | Chronic Constriction Injury (CCI) | Neuropathic |

| Chemical | Formalin Test | Nociceptive/Inflammatory |

The role of this compound and related compounds in models of substance use disorder is an area of ongoing research. Animal models of addiction are crucial for understanding the neurobiological basis of this condition and for developing potential therapeutic interventions. These models can assess various aspects of addiction, such as drug self-administration, conditioned place preference, and withdrawal symptoms. The opioid receptor system is a key target in addiction research, and some piperidine derivatives have been found to act as opioid receptor antagonists. nih.gov

Oncological Research Applications in Preclinical Models

The investigation of piperidine derivatives in cancer research is an emerging field. Both in vitro studies using cancer cell lines and in vivo studies using animal models are employed to assess the anticancer potential of new compounds. nih.gov Animal models in oncology can include xenograft models, where human cancer cells are transplanted into immunocompromised rodents, and chemically induced cancer models. nih.gov These models allow researchers to study tumor growth, metastasis, and the efficacy of potential anticancer agents. nih.govmdpi.com Piperidine and its derivatives have been reported to exhibit anticancer properties in various cancer cell lines, including breast, ovarian, prostate, and lung cancer. nih.gov The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cancer progression. nih.gov

Table 5: Preclinical Models in Oncological Research

| Model Type | Description | Application |

|---|---|---|

| In Vitro Cell Lines | Cancer cells grown in a controlled environment | Initial screening for anticancer activity |

| Xenograft Models | Human tumor cells implanted in animals nih.gov | Evaluation of in vivo efficacy and tumor growth inhibition |

| Genetically Engineered Mouse Models (GEMMs) | Mice with genetic alterations that predispose them to cancer | Study of cancer development and progression in a more natural context |

| 3D Tumor Spheroids | Three-dimensional cell cultures that mimic tumor microenvironments mdpi.com | More accurate prediction of in vivo drug response |

Anti-Proliferative Activity in Cancer Cell Lines

There is no available data in the scientific literature detailing the anti-proliferative activity of this compound against any cancer cell lines. Studies on other piperidine-containing compounds have shown anti-cancer properties, but these findings are not directly applicable to this compound. nih.govnih.gov

Tumor Growth Inhibition in Xenograft and Syngeneic Animal Models

No published studies were found that evaluated the efficacy of this compound in inhibiting tumor growth in either xenograft or syngeneic animal models. Therefore, there is no data on its potential in vivo anti-cancer effects.

Anti-Inflammatory and Anti-Infective Research

Antimicrobial and Antimycobacterial Activity Evaluation

There is no information available in the scientific literature regarding the evaluation of this compound for antimicrobial or antimycobacterial activity. Research into the antimicrobial effects of other piperidine derivatives exists, but these results cannot be extrapolated to the subject compound. biointerfaceresearch.comresearchgate.netbiomedpharmajournal.org

Target Engagement and Preclinical Biomarker Research

No data is available from preclinical studies to identify the biological targets of this compound. Consequently, there is no research on the development of preclinical biomarkers for this compound.

Analytical Methodologies for this compound Remain Undocumented in Publicly Available Scientific Literature

While general principles for the development and validation of analytical methods for related piperidine and pyridine (B92270) derivatives are well-established, specific parameters and data for this compound have not been published. This includes the absence of information on chromatographic conditions, such as column types, mobile phase compositions, and detector settings.

Consequently, a detailed report on the following aspects of its analytical chemistry cannot be compiled based on current scientific literature:

Chromatographic Methodologies for Quantification: No specific, validated methods for HPLC, HPTLC, or GC analysis of this compound were found.

Method Validation Data: There is no available data concerning the specificity, selectivity, linearity, range, and limits of detection (LOD) and quantitation (LOQ) for any analytical method for this compound.

The development of such methods would be a prerequisite for quality control in synthesis, pharmacokinetic studies, and other applications where precise quantification of this compound is necessary. Researchers would need to develop and validate these methods from foundational principles, likely drawing on established procedures for structurally similar compounds.

Analytical Method Development and Validation for N Methyl 3 2 Pyridyl Piperidine

Q & A

Q. What are common synthetic routes for N-Methyl-3-(2-pyridyl)piperidine?

- Methodological Answer : A key approach involves alkylation or aminomethylation of pyridine derivatives. For example, Mannich reactions using formaldehyde and secondary amines (e.g., piperidine) in acidic conditions can introduce the piperidine moiety to a pyridyl scaffold . Alternatively, peptide synthesis protocols utilizing N-methylpiperidine as a base to minimize racemization may inform strategies for methyl group introduction at the piperidine nitrogen . Chromatographic purification (e.g., column chromatography with TFA-mediated separation) is critical for isolating the target compound from byproducts .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Structural validation typically employs:

- NMR : - and -NMR to confirm substituent positions and stereochemistry, as demonstrated in piperidine derivative studies .

- FTIR/FT-Raman : To identify functional groups (e.g., pyridyl C=N stretches, piperidine ring vibrations) .

- Elemental Analysis : To verify purity and molecular formula alignment with theoretical values .

Q. What are the storage and stability considerations for this compound?

- Methodological Answer : Structurally analogous compounds (e.g., 4-Amino-1-(2-pyridyl)piperidine hydrochloride) require storage in sealed, dry containers at room temperature to prevent hygroscopic degradation . Stability under varying pH and temperature should be assessed via accelerated degradation studies using HPLC or TLC monitoring.

Advanced Research Questions

Q. How can QSAR models guide the design of this compound derivatives?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) studies on phenyl piperidine derivatives highlight the importance of descriptors like lipophilicity (), electron distribution, and steric bulk. For example, ADMET Predictor™ software can model bioavailability and toxicity, while MedChem Designer™ aids in optimizing substituent placement for target binding . Molecular docking with proteins (e.g., TRPV1 receptors) can further refine pharmacophore models .

Q. What strategies enable enantioselective synthesis of chiral this compound derivatives?

- Methodological Answer : Chiral resolution techniques, such as optical resolution using N-acyl amino acids (e.g., N-acetyl-L-phenylalanine), can separate enantiomers of intermediates like 4-[1-(4-chlorophenyl)-1-(2-pyridyl)methoxy]piperidine . Asymmetric catalysis (e.g., palladium-catalyzed cross-coupling) may also introduce stereocenters during pyridyl-piperidine bond formation .

Q. How do cross-coupling reactions enhance functionalization of the pyridyl-piperidine scaffold?

- Methodological Answer : Suzuki-Miyaura coupling is effective for attaching aryl/heteroaryl groups to the pyridine ring. For example, palladium catalysts enable the introduction of methylsulfanylphenyl or trifluoromethylpyridyl groups, enhancing biological activity or material properties . Reaction conditions (e.g., solvent, temperature) must be optimized to minimize dehalogenation side reactions.

Q. What computational methods validate the conformational stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can map potential energy surfaces (PES) to identify stable conformers. Normal coordinate analysis (NCA) and Natural Bond Orbital (NBO) studies further elucidate intramolecular interactions (e.g., hydrogen bonding) that influence stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.